molecular formula C13H20BNO4 B1395817 3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid CAS No. 1370452-93-9

3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid

Cat. No. B1395817
CAS RN: 1370452-93-9
M. Wt: 265.12 g/mol
InChI Key: BHXCQHFWXIWLBR-UHFFFAOYSA-N
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Description

“3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid” is a chemical compound with the molecular formula C11H16BNO4 . It is also known as 3-[(tert-Butoxycarbonyl)amino]phenylboronic Acid or 3-[(tert-Butoxycarbonyl)amino]benzeneboronic Acid . It is a solid substance that appears as a white to light yellow to light orange powder or crystal .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.06 . It has a melting point of 168 °C (dec.) . It is soluble in methanol .

Scientific Research Applications

N-tert-Butoxycarbonylation of Amines

N-tert-butoxycarbonylation of amines is a key process in peptide synthesis. The tert-butoxycarbonyl (Boc) group is significant for its resistance to racemization, making it a crucial amine protecting group in peptide synthesis. It is also notable for its stability under catalytic hydrogenation and resistance to basic and nucleophilic attacks, enhancing the synthesis of multifunctional targets (Heydari et al., 2007).

Catalytic Synthesis of 3-Amino-3-aryl-2-oxindoles

3-Amino-3-aryl-2-oxindoles, significant in biological activities, are synthesized using a catalytic approach involving the addition of arylboronic acids to isatin-derived N-Boc-protected ketimines. This process demonstrates the functional group compatibility and the potential for modular, scalable synthesis in organic chemistry (Marques & Burke, 2016).

Synthesis of Amino Acid Derivatives

The synthesis of amino acid derivatives, such as (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, highlights the importance of N-Boc groups in the preparation of complex organic molecules. This synthesis involves key reactions like direct preparation of sulfates and asymmetric dihydroxylation, essential in the field of organic chemistry (Alonso et al., 2005).

Development of Responsive Nanoparticles

The development of pH- and redox-responsive nanoparticles for drug delivery utilizes copolymers of 2-((tert-butoxycarbonyl)(2-((tert-butoxycarbonyl)amino)ethyl)amino)ethyl methacrylate (BocAEAEMA). This showcases the application of the tert-butoxycarbonyl group in advanced material science for targeted and controlled drug delivery systems (Yildirim et al., 2016).

Solid-Phase Synthesis of Peptide α-Carboxamides

The synthesis of N-tert-butoxycarbonyl-aminomethyl(α-phenyl)phenoxyacetic acid for use as a handle in solid-phase synthesis of peptide α-carboxamides highlights the role of the tert-butoxycarbonyl group in peptide synthesis. This process involves the preparation of handles resistant to acidolysis and effective in the synthesis of peptide carboxamides, illustrating the versatility of the Boc group in peptide chemistry (Gaehde & Matsueda, 2009).

Safety and Hazards

This compound is classified as a skin irritant and can cause serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes in contact with skin .

properties

IUPAC Name

[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15-8-7-10-5-4-6-11(9-10)14(17)18/h4-6,9,17-18H,7-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXCQHFWXIWLBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCNC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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